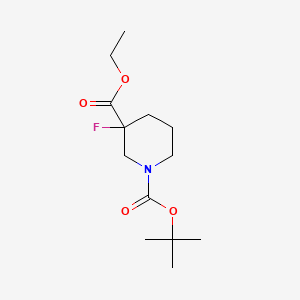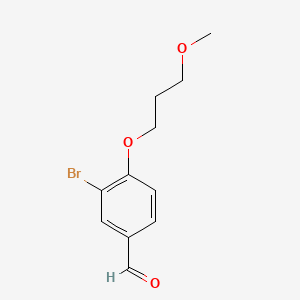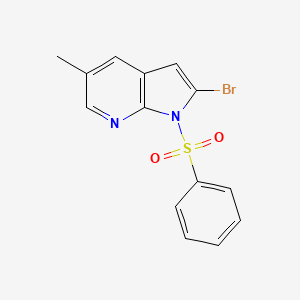
4-Bromo-3-chloro-5,8-difluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-chloro-5,8-difluoroquinoline is a chemical compound with the empirical formula C9H3BrClF2N . It has a molecular weight of 278.48 . This compound is a solid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-5,8-difluoroquinoline can be represented by the SMILES stringBrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F . This indicates that the molecule contains a quinoline core, with bromine and chlorine substituents at the 4 and 3 positions, respectively, and fluorine substituents at the 5 and 8 positions . Physical And Chemical Properties Analysis
4-Bromo-3-chloro-5,8-difluoroquinoline is a solid . Its molecular weight is 278.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .科学的研究の応用
Novel Arylation and Fluorination Techniques
Research into the modification of the isoquinoline-1,3-dione scaffold has led to a new, metal-free approach for arylation and fluorination. This method enables the synthesis of 4-arylisoquinoline-1,3(2H,4H)-diones and their 4-fluoro variants, including 4-bromo-4-fluoro and 4-chloro-4-fluoro derivatives. These compounds serve as precursors to valuable tetrahydroisoquinoline building blocks, highlighting a significant advancement in medicinal chemistry (Golushko et al., 2019).
Antitumor Activity and DNA-topoisomerase I Inhibition
The synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A demonstrates the potential of halogenated quinolines in cancer research. These analogs, including compounds with bromo, chloro, and fluoro groups, exhibit apoptosis in tumor cells and inhibit DNA-topoisomerase I, indicating their potential as antitumor agents (Golubev et al., 2010).
Photocatalytic Synthesis Techniques
A study on the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene has opened new pathways for synthesizing 4-(difluoromethylidene)-tetrahydroquinolines. This method utilizes a two-step photoredox cycle to generate compounds with potential applications in material science and pharmaceuticals (Zeng et al., 2022).
Halogenation of Quinoline Derivatives
The halogenation of 2,3′-biquinoline derivatives has been explored, providing insights into the regioselectivity of bromination and chlorination processes. This research aids in the design and synthesis of novel halogenated quinolines with potential applications in various fields, including organic synthesis and pharmaceutical chemistry (Demidova et al., 2005).
Antimicrobial and Antimalarial Agents
A study on the design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents highlights the versatility of halogenated quinolines. These compounds, derived from 6-bromo-2-chloro-quinolin-3-yl methanol and other intermediates, show significant activity against various microorganisms and Plasmodium falciparum, the causative agent of malaria (Parthasaradhi et al., 2015).
作用機序
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 4-Bromo-3-chloro-5,8-difluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The compound carries the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-bromo-3-chloro-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISSAMSFPLEPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672689 |
Source


|
| Record name | 4-Bromo-3-chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210275-42-5 |
Source


|
| Record name | 4-Bromo-3-chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)
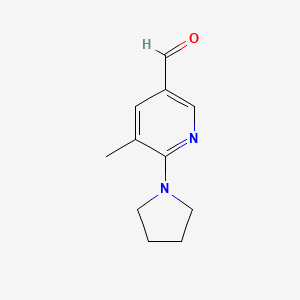
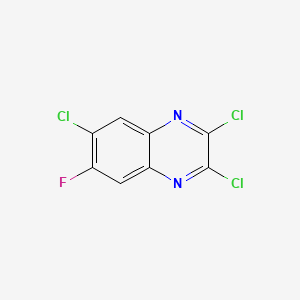
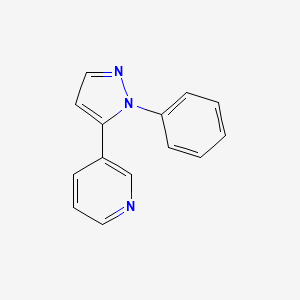

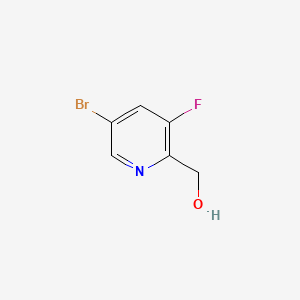
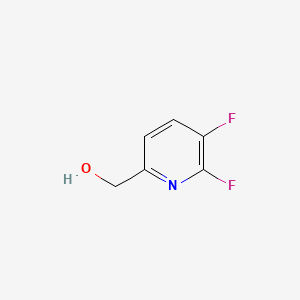
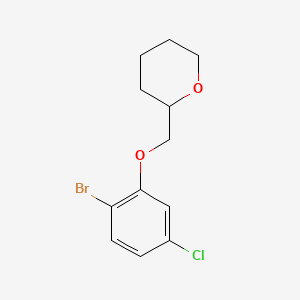
![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)
